N-(4-METHOXYPHENYL)-4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BUTANAMIDE
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Overview
Description
N-(4-METHOXYPHENYL)-4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BUTANAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BUTANAMIDE typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with N-methylamine under basic conditions.
Coupling with 4-methoxyphenylbutanoic acid: The resulting sulfonamide is then coupled with 4-methoxyphenylbutanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonamides.
Medicine: Potential use as an antimicrobial agent or in drug development.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BUTANAMIDE likely involves:
Molecular Targets: Binding to specific enzymes or receptors in microbial cells.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of essential biological processes in target organisms.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
N-(4-METHOXYPHENYL)-4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BUTANAMIDE: Unique due to its specific structural features, which may confer distinct biological activities.
Uniqueness
This compound is unique due to the presence of both methoxy and sulfonamide groups, which may enhance its biological activity and specificity compared to simpler sulfonamides.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-21(26(23,24)17-11-5-14(19)6-12-17)13-3-4-18(22)20-15-7-9-16(25-2)10-8-15/h5-12H,3-4,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRIRHYDJNUCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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